An In-depth Technical Guide to 4-(2-Furyl)butan-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 4-(2-Furyl)butan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Furyl)butan-2-one, also known as furfurylacetone, is a heterocyclic ketone with the molecular formula C8H10O2.[1][2] This compound is a colorless solid characterized by a spicy, caramel-like aroma.[1][3][4] It is utilized primarily as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis.[1][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-(2-Furyl)butan-2-one, intended to support research and development activities.
Chemical Structure and Identifiers
4-(2-Furyl)butan-2-one possesses a furan ring linked to a butane chain with a ketone functional group at the second position. The molecule is achiral.[6]
| Identifier | Value |
| IUPAC Name | 4-(furan-2-yl)butan-2-one[1] |
| Synonyms | Furfurylacetone, 4-(2-Furanyl)-2-butanone, 1-(2-Furyl)butan-3-one[1][2] |
| CAS Number | 699-17-2[1][2] |
| Molecular Formula | C8H10O2[1][2][6] |
| Molecular Weight | 138.16 g/mol [1] |
| SMILES | CC(=O)CCC1=CC=CO1[1][6][7] |
| InChI | InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3[1][6] |
| InChIKey | GGJUJWSDTDBTLX-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
The physical and chemical properties of 4-(2-Furyl)butan-2-one are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Physical Description | Colorless solid with a spicy caramel aroma. | [1][4] |
| Boiling Point | 203 °C (estimated) | [2][3] |
| Melting Point | 86-87 °C | [2] |
| Density | 1.0398 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.465 | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol. | [1][2][8] |
| Flash Point | 77 °C | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-(2-Furyl)butan-2-one.
-
¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. The expected signals would correspond to the methyl protons, the methylene protons of the butyl chain, and the protons of the furan ring.
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton.[1] Expected peaks would include those for the carbonyl carbon, the methyl carbon, the methylene carbons, and the carbons of the furan ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The monoisotopic mass is 138.068079557 Da.[1] GC-MS data is available for this compound.[1]
-
Infrared Spectroscopy (IR): IR spectroscopy would show characteristic absorption bands for the C=O (ketone) stretching, C-O-C (furan ether) stretching, and C-H stretching vibrations.
Experimental Protocols
Synthesis of 4-(2-Furyl)butan-2-one
A common method for the synthesis of 4-(2-Furyl)butan-2-one is the Michael addition of furan to methyl vinyl ketone.[9]
Materials:
-
Furan (in excess)
-
Methyl vinyl ketone
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
A reaction vessel is charged with furan (150 ml) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux.
-
Methyl vinyl ketone (14 g, 0.2 mol) is added dropwise to the refluxing mixture over a period of approximately 2 hours.
-
After the addition is complete, the reaction mixture is stirred at room temperature for about 16 hours, resulting in a dark brown solution.
-
The excess furan is removed by distillation.
-
The residue is then purified by vacuum distillation to yield 4-(2-Furyl)butan-2-one.[9]
Caption: Synthesis workflow for 4-(2-Furyl)butan-2-one.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).
-
Use a temperature program that allows for the separation of the compound from any impurities.
-
The mass spectrometer will provide a mass spectrum of the eluting compound, which can be compared to a library spectrum for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Applications and Potential in Synthesis
4-(2-Furyl)butan-2-one is recognized as a flavoring agent by the FDA and JECFA.[1] In the realm of organic synthesis, while specific signaling pathway interactions are not documented, its structure lends itself to a variety of chemical transformations. The furan ring can participate in Diels-Alder reactions, and the ketone functionality allows for reactions such as aldol condensations, reductions, and reductive aminations.[5] This makes it a valuable building block for constructing more complex molecules, which could be of interest in drug discovery and development.
Caption: Logical relationships of synthetic pathways.
References
- 1. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-(2-furyl)-2-butanon CAS#: 699-17-2 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. PubChemLite - 4-(2-furyl)butan-2-one (C8H10O2) [pubchemlite.lcsb.uni.lu]
- 8. 4-(2-Furyl)-2-butanone [yl.cnreagent.com]
- 9. prepchem.com [prepchem.com]
